molecular formula C19H12Cl3NO2 B8594651 7-Chloro-3-[2,4-dichlorophenyl]-3,4-dihydro-1,9(2H,10H)-acridinedione

7-Chloro-3-[2,4-dichlorophenyl]-3,4-dihydro-1,9(2H,10H)-acridinedione

Cat. No. B8594651
M. Wt: 392.7 g/mol
InChI Key: SLRIULRRADAUHV-UHFFFAOYSA-N
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Patent
US04291034

Procedure details

To a suspension of 0.96 g of 50% sodium hydride in 10 ml of N,N-dimethylformamide at -10° C. is added dropwise a solution of 5.14 g of 5-(2,4-dichlorophenyl)cyclohexan-1,3-dione in 40 ml of N,N-dimethylformamide. During the addition frothing occurs and the temperature rises to 10° C. The mixture is then stirred at room temperature for 1 hr and cooled to 5° C. A solution of 3.96 g of 5-chloroisatoic anhydride in 40 ml of N,N-dimethylformamide is added and stirring is continued at room temperature for 18 hrs and then at 85°-90° C. for 5 hr. The mixture is poured into 1300 ml of ice water containing 10 ml of concentrated hydrochloric acid. The solid is collected, washed with water, and suspended in 200 ml of methanol. The suspension is heated on a steam bath for 0.5 hr, cooled and filtered. The solid is washed with methanol and then with ether and dried in vacuo at 60° C. for 18 hrs to give 7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione; mp 308°-310° C.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[CH:11]1[CH2:16][C:15](=O)[CH2:14][C:13](=[O:18])[CH2:12]1.[Cl:19][C:20]1[CH:31]=[C:24]2[C:25](OC(=O)[NH:29][C:23]2=[CH:22][CH:21]=1)=[O:26].Cl>CN(C)C=O>[Cl:19][C:20]1[CH:31]=[C:24]2[C:23]([NH:29][C:15]3[CH2:16][CH:11]([C:5]4[CH:6]=[CH:7][C:8]([Cl:10])=[CH:9][C:4]=4[Cl:3])[CH2:12][C:13](=[O:18])[C:14]=3[C:25]2=[O:26])=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.14 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C1CC(CC(C1)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
3.96 g
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
ice water
Quantity
1300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 10° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued at room temperature for 18 hrs
Duration
18 h
WAIT
Type
WAIT
Details
at 85°-90° C. for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated on a steam bath for 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ether and dried in vacuo at 60° C. for 18 hrs
Duration
18 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C2NC=3CC(CC(C3C(C2=C1)=O)=O)C1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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